

"Targeted metabolomics approach for 3-Hydroxy-OPC6-CoA profiling"

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Compound of Interest

Compound Name: 3-Hydroxy-OPC6-CoA

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Targeted Metabolomics Approach for 3-Hydroxy-OPC6-CoA Profiling

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme A (CoA) and its thioester derivatives, such as **3-Hydroxy-OPC6-CoA**, are pivotal intermediates in numerous metabolic pathways. The accurate quantification of these molecules is crucial for understanding cellular metabolism, identifying biomarkers for disease, and for the development of novel therapeutics. This document provides a detailed methodology for the targeted analysis of **3-Hydroxy-OPC6-CoA** using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based metabolomics approach. The protocols outlined below cover sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity and specificity.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is designed for the extraction of short to medium-chain acyl-CoAs from cell cultures or tissue samples.

Materials:

- Ice-cold methanol/water (80%/20% v/v)
- 50 mM Ammonium Acetate solution (pH 6.8)
- Internal Standard (e.g., [2H5]propionyl-CoA or other stable isotope-labeled acyl-CoA)
- Homogenizer
- Centrifuge capable of reaching 20,000 x g and maintaining 4°C
- Vacuum concentrator (e.g., SpeedVac)

Procedure:

- For tissue samples, weigh approximately 20 mg of frozen tissue and keep it on dry ice. For adherent cells, wash the cells with ice-cold PBS and then scrape them into a suitable volume of extraction solvent.
- Add 500 µL of ice-cold methanol/water (80%/20%) containing the internal standard to the sample.
- Homogenize the tissue sample for 30 seconds at 1500 rpm. For cell suspensions, vortex vigorously for 1 minute.
- Centrifuge the homogenate at 20,000 x g for 5 minutes at 4°C to pellet proteins and cellular debris.^[1]
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Dry the supernatant using a vacuum concentrator.
- Reconstitute the dried extract in 30 µL of 50 mM ammonium acetate (pH 6.8) for LC-MS/MS analysis.^{[1][2]}

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

- Column: A reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm particle size) is suitable for the separation of short to medium-chain acyl-CoAs.[2]
- Mobile Phase A: 10 mM Ammonium Acetate in water.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient:
 - 0-1.5 min: 2% B
 - 1.5-6 min: 2% to 30% B
 - 6-13 min: 30% to 95% B
 - 13-17 min: Hold at 95% B
 - 17.1-20 min: Return to 2% B and equilibrate.[1]
- Flow Rate: 0.2 mL/min.[2]
- Column Temperature: Room temperature or controlled at 25°C.
- Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM): For targeted analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for **3-Hydroxy-OPC6-CoA** and the internal standard should be optimized. A characteristic fragmentation for acyl-CoAs involves the cleavage at the 3'-phosphate-adenosine-5'-diphosphate moiety.[\[3\]](#)
- High-Resolution Mass Spectrometry: For high-resolution instruments, the accurate mass of the precursor ion should be used for detection and quantification.
- Source Parameters:
 - Drying Gas Temperature: 200°C[\[1\]](#)
 - Drying Gas Flow: 14 L/min[\[1\]](#)
 - Nebulizer Pressure: 35 psi[\[1\]](#)
 - Sheath Gas Temperature: 350°C[\[1\]](#)
 - Sheath Gas Flow: 11 L/min[\[1\]](#)

Data Presentation

The following table summarizes representative quantitative data that can be obtained using this targeted metabolomics approach. The values are for illustrative purposes and will vary depending on the biological system under investigation.

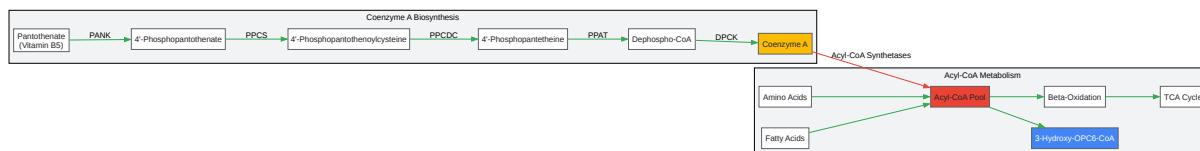
Analyte	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)	LLOQ (pmol)	ULOQ (pmol)
3-Hydroxy-OPC6-CoA	7.8	[To be determined]	[To be determined]	0.1	100
Internal Standard	5.2	[e.g., for [2H5]propionyl-CoA]	[e.g., for [2H5]propionyl-CoA]	-	-
Acetyl-CoA	3.1	809.1	303.1	0.5	500
Succinyl-CoA	4.5	867.1	361.1	0.2	200
Malonyl-CoA	3.8	853.1	347.1	0.2	200

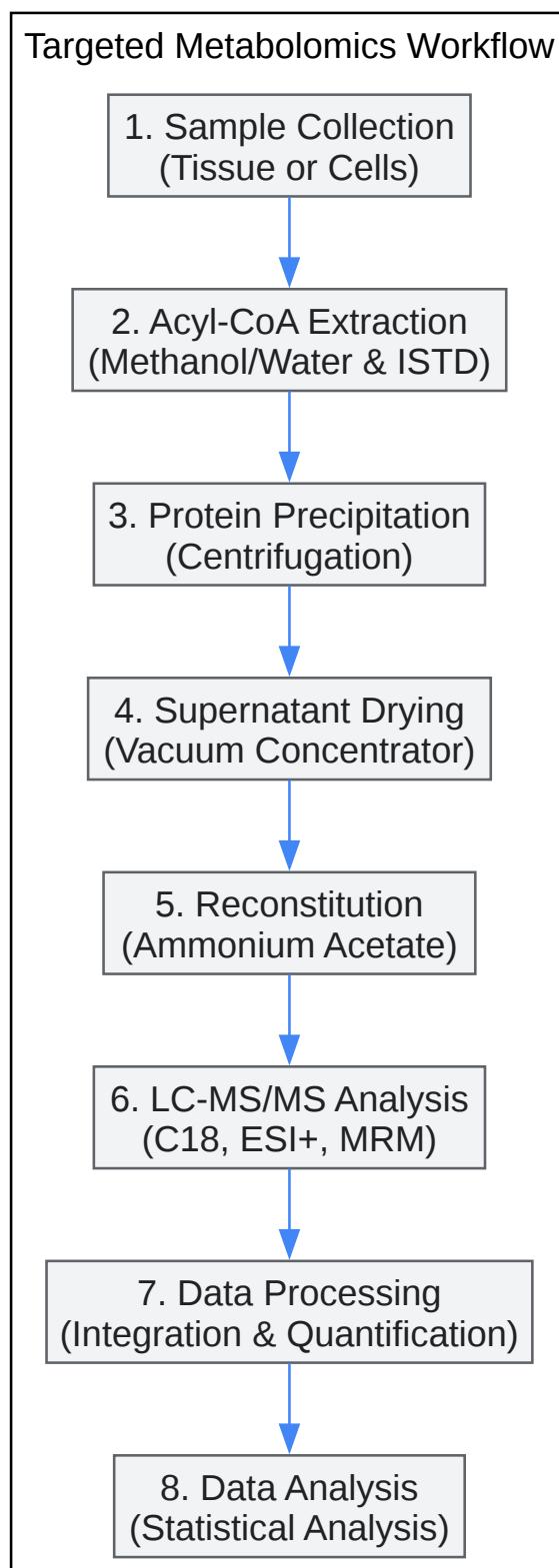
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. Precursor and product ions for **3-Hydroxy-OPC6-CoA** need to be empirically determined.

Visualizations

Signaling Pathway

The biosynthesis of Coenzyme A is a fundamental process that provides the necessary precursor for the formation of various acyl-CoAs, including **3-Hydroxy-OPC6-CoA**. This pathway illustrates the conversion of Pantothenate (Vitamin B5) into Coenzyme A, which can then enter various metabolic pathways.





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